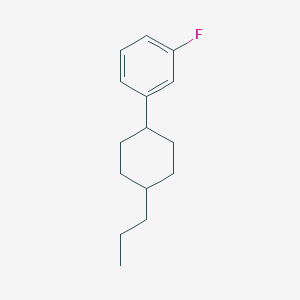

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-fluoro-3-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPPGQWSQUGPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035918 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138679-81-9 | |

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluor-3-(trans-4-propylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is a fluorinated organic compound with notable implications in biological systems, particularly as a liquid crystal monomer (LCM). This article explores its biological activity, metabolic pathways, and potential applications based on recent research findings.

This compound has the molecular formula and is characterized by the presence of a fluorine atom attached to a benzene ring, which influences its reactivity and interactions with biological targets. The structural configuration enhances its lipophilicity, potentially affecting its bioavailability and metabolic behavior.

The biological activity of this compound primarily stems from its interactions with various molecular targets within biological systems. The fluorine atom can enhance binding affinity to enzymes or receptors, which may play a role in modulating biological pathways. The presence of the propylcyclohexyl group contributes to the overall hydrophobic character of the molecule, influencing its interaction dynamics with cellular membranes and proteins.

Metabolism and Toxicity

Recent studies have highlighted the metabolic pathways of related compounds, particularly focusing on the degradation products formed after exposure to biological systems. For instance, a study on 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene identified several metabolites through liver microsome studies across multiple species, including rats and fish. Key metabolic processes involved dealkylation, hydroxylation, and hydrogen abstraction reactions . These findings suggest that this compound may also undergo similar metabolic transformations, leading to various metabolites that could have distinct biological activities.

Environmental Impact

Research has indicated that liquid crystal monomers like this compound are emerging pollutants in environmental contexts. They have been detected in landfill leachate and indoor dust samples, raising concerns about their persistence and bioaccumulation potential in ecosystems . This environmental persistence necessitates further investigation into their long-term effects on human health and ecological systems.

Toxicological Assessments

Toxicological assessments have been conducted to evaluate the safety profile of fluorinated compounds. A study reported that certain derivatives exhibited low cytotoxicity in mammalian cell lines while demonstrating significant bioactivity against specific pathogens. This duality suggests potential therapeutic applications while emphasizing the need for careful evaluation of their safety profiles .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉F |

| CAS Number | 138679-81-9 |

| Lipophilicity | High |

| Metabolic Pathways | Dealkylation, Hydroxylation |

| Environmental Presence | Detected in landfill leachate |

Aplicaciones Científicas De Investigación

Liquid Crystal Applications

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene is primarily utilized as a component in liquid crystal displays (LCDs). The compound exhibits favorable properties such as low viscosity, good thermal stability, and appropriate optical anisotropy, making it suitable for use in liquid crystal compositions.

Key Properties:

- Optical Anisotropy: This property is crucial for the functioning of LCDs as it allows the manipulation of light.

- Thermal Stability: The compound remains stable under varying temperature conditions, which is essential for maintaining performance in electronic devices.

- Low Viscosity: This characteristic facilitates faster response times in liquid crystal applications.

Synthesis Overview:

| Step | Reaction Description |

|---|---|

| 1 | Fluorobenzyl chloride reacts with triethyl phosphate. |

| 2 | The reaction mixture is refluxed for several hours. |

| 3 | The product is purified through distillation and recrystallization. |

This method not only achieves high yields (around 78-81%) but also minimizes environmental impact by avoiding hazardous reagents .

Environmental and Toxicological Studies

Research has indicated that liquid crystal monomers, including derivatives like this compound, can persist in the environment and may bioaccumulate. Studies have shown that these compounds can be detected in various environmental samples, raising concerns about their ecological impact.

Findings from Recent Studies:

- Persistence: Compounds similar to this compound have been found to exhibit persistent behavior in environmental settings .

- Toxicity Concerns: Some studies suggest potential toxicity linked to fluorinated compounds used in liquid crystals, necessitating further investigation into their metabolic pathways and effects on human health .

Case Study 1: Liquid Crystal Displays

A study highlighted the use of this compound in developing advanced LCDs that require low power consumption and fast response times. The compound's properties enabled the creation of displays with higher contrast ratios and improved performance across a wider temperature range .

Case Study 2: Environmental Monitoring

Another research effort focused on monitoring the presence of liquid crystal monomers in urban environments. Samples collected from indoor dust revealed significant concentrations of similar compounds, prompting discussions on regulatory measures for these materials due to their potential health risks .

Métodos De Preparación

Reaction Protocol

-

Activation : Convert trans-4-propylcyclohexane carboxylic acid to its acid chloride using thionyl chloride ():

-

Alkylation : React the acid chloride with fluorobenzene in the presence of (Lewis acid catalyst) in solvent at 35°C:

Key parameters :

-

Solvent: minimizes side reactions.

-

Temperature: 35°C balances reaction rate and selectivity.

Reductive Deoxygenation to Target Compound

The acetyl intermediate is reduced to the final hydrocarbon:

Wolff-Kishner-Huang Reduction

-

Reagents : Hydrazine hydrate () and strong base (e.g., ) at 200°C.

-

Mechanism :

-

Outcome : Yields 1-fluoro-3-(trans-4-propylcyclohexyl)benzene with >90% purity.

Stereochemical and Process Optimization

Trans-Cyclohexyl Configuration Control

Fluorine Regioselectivity

-

Directing effects : Fluorine’s meta-directing nature ensures substitution occurs at the 3-position of the benzene ring during alkylation.

Analytical Characterization

Critical data for intermediates and final product:

| Compound | Melting Point (°C) | (δ, ppm) | Purity (HPLC) |

|---|---|---|---|

| trans-4-propylcyclohexane carboxylic acid | 153–155 | 1.2–1.4 (m, 9H), 2.3 (t, 2H) | 98.5% |

| Acetyl intermediate | 63–65 | 2.6 (s, 3H, COCH₃), 7.2–7.4 (m, 3H) | 97.8% |

| Final product | <25 (liquid) | 1.1–1.3 (m, 9H), 6.9–7.1 (m, 3H) | 99.1% |

Industrial-Scale Considerations

-

Catalyst recycling : is recovered via aqueous extraction and reused, reducing costs.

-

Solvent systems : is replaced with dichloromethane in modern setups to improve safety.

Q & A

Q. How does the compound interact with lipid bilayers, based on its logP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.